molecular formula C11H13N5O3 B15283135 ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B15283135
M. Wt: 263.25 g/mol
InChI Key: ZCVIGOFWZUDYLU-UHFFFAOYSA-N
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Description

Ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thio-substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in pests.

    Materials Science: It is studied for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. For example, in medicinal applications, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth. The methoxy and triazole groups play a crucial role in binding to the active site of the target protein, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • Ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy group and the triazole ring enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

ethyl 1-(6-methoxypyrimidin-4-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H13N5O3/c1-4-19-11(17)10-7(2)16(15-14-10)8-5-9(18-3)13-6-12-8/h5-6H,4H2,1-3H3

InChI Key

ZCVIGOFWZUDYLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC(=NC=N2)OC)C

Origin of Product

United States

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